
N-(4-chlorophenethyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenethyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide is a useful research compound. Its molecular formula is C18H17ClN4O and its molecular weight is 340.81. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioactivity-Oriented Modification Strategy
The compound N-(4-chlorophenethyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide represents a significant chemical entity in the development of novel bioactive compounds. A study focusing on bioactivity-oriented modification strategies for succinate dehydrogenase (SDH) inhibitors discovered a series of derivatives based on a core structure similar to this compound. These derivatives exhibited notable antifungal activities against several critical agricultural pathogens, demonstrating the potential of this compound as a foundation for developing potent SDH inhibitors. The research highlighted that modifications in the pyrazole ring and various substituents could significantly enhance antifungal efficacy, showcasing the versatility and potential of this compound in agricultural applications (Liu et al., 2020).
Synthesis and Biological Activities
Further exploration into the chemical space surrounding nicotinamide derivatives led to the synthesis of novel N-substitutedphenyl-2-pyrazolylnicotinamides, utilizing 2-chloro-3-cyanopyridine and various pyrazoles as starting materials. This research, inspired by the agrochemical structure of anthranilic diamides, aimed to discover new compounds with insecticidal and fungicidal properties. Among these, several compounds showed promising biological activities, indicating the utility of this compound and its derivatives in developing new agrochemicals with potential applications in pest and disease management (Shang et al., 2019).
Structural Characterization and Inhibition Studies
The study on the structural characterization of aquaporin inhibitors introduced 2-nicotinamido-1,3,4-thiadiazole, a compound bearing structural similarities to this compound. This research provided insights into the molecular interaction and binding orientations of such inhibitors, offering a foundation for understanding how modifications in the nicotinamide scaffold could influence biological activity. The comprehensive structural analysis, including X-ray crystallography and NMR techniques, aids in the design of more effective and selective inhibitors, potentially applicable in various therapeutic areas (Burnett et al., 2015).
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-6-(3-methylpyrazol-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-13-9-11-23(22-13)17-7-4-15(12-21-17)18(24)20-10-8-14-2-5-16(19)6-3-14/h2-7,9,11-12H,8,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWAGBKLVKYYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
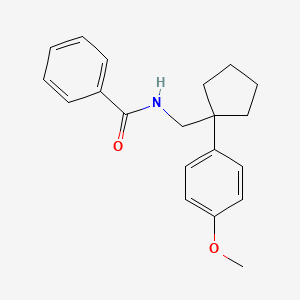
![N-(2,2-Difluorospiro[2.5]octan-6-yl)prop-2-enamide](/img/structure/B2759611.png)
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2759613.png)

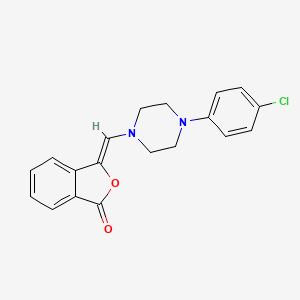
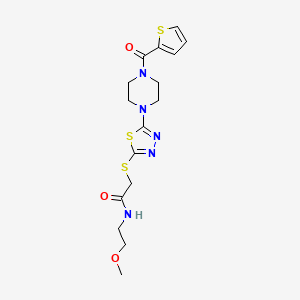
![[2-(Propane-2-sulfonyl)phenyl]boronic acid](/img/structure/B2759618.png)
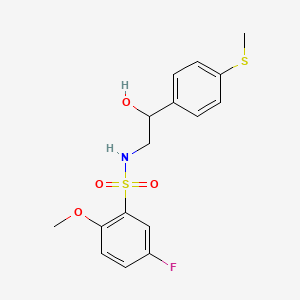
![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2759621.png)
![N-[4-({3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2759622.png)
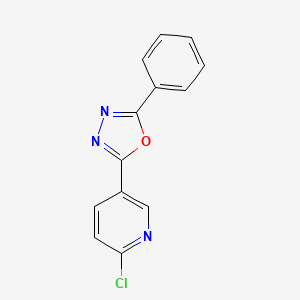


![Ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperazine-1-carboxylate](/img/structure/B2759632.png)
